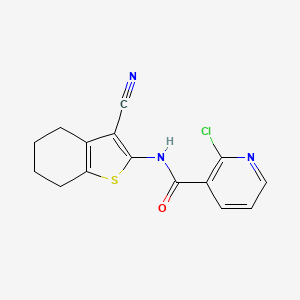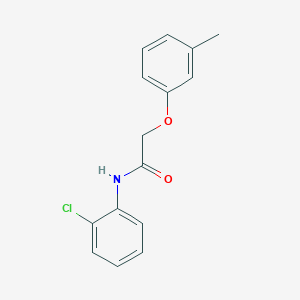![molecular formula C20H23FN6O2S B5595094 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5595094.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions and cyclocondensation processes. For instance, Mallesha et al. (2012) reported the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions involving sulfonyl chlorides (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). This suggests a potential pathway for synthesizing similar compounds, including the one .
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Karczmarzyk and Malinka (2004) analyzed the crystal and molecular structures of related compounds, revealing critical insights into their geometry and conformation (Karczmarzyk & Malinka, 2004). These structural analyses are pivotal in understanding the interaction mechanisms of the compound with biological targets.
Chemical Reactions and Properties
The compound's reactivity, especially in biological systems, is significant. Nagy et al. (2011) demonstrated the interaction of a substituted imidazole derivative with cytochrome P450 2D6, indicating the compound's potential for specific biochemical interactions (Nagy, Mocny, Diffenderfer, Hsi, Butler, Arthur, Fletke, Palamanda, Nomeir, & Furge, 2011).
Physical Properties Analysis
The physical properties like solubility, melting point, and stability under different conditions are essential for the compound's application and handling. However, specific details on these properties for the compound are not directly available in the cited literature.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various chemical conditions, and potential for derivatization, are crucial. The research by Rajkumar, Kamaraj, and Krishnasamy (2014) on similar compounds provides insights into their reactivity and potential chemical modifications (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity : Some derivatives of the compound have shown promising results in anticancer research. A study synthesized a series of derivatives and evaluated their antiproliferative effects against human cancer cell lines, finding that compounds like 6d, 6e, and 6i exhibited good activity against several cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Serotonin Receptor Affinity : Research on substituted 3-(4-fluorophenyl)-1H-indoles, which are structurally related to the compound , demonstrated significant affinity and selectivity for serotonin 5-HT2 receptors, indicating potential use in neuropsychiatric disorders (Andersen et al., 1992).
Inactivation of Cytochrome P450 2D6 : A study investigated the inactivation of human cytochrome P450 2D6 by certain compounds including 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine. This research is crucial for understanding drug interactions and metabolic pathways (Livezey et al., 2012).
Antimicrobial Activity : Derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and screened for in vitro antimicrobial activity against various bacteria and fungi, as well as for antifungal and antimalarial activity (Bhatt et al., 2016).
Drug Efficacy in Neurodegenerative Disorders : A study on imidazo[4,5-b]pyridine derivatives as non-sulfonamide 5-HT6 receptor ligands found that these compounds could have potential applications in treating neurodegenerative and psychiatric disorders due to their cognition enhancing properties (Vanda et al., 2018).
Eigenschaften
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-6-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-14-4-5-17(21)10-18(14)30(28,29)26-8-6-25(7-9-26)19-11-20(23-12-22-19)27-13-24-15(2)16(27)3/h4-5,10-13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWUNPFZKDZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5595012.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5595027.png)
![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5595033.png)
![4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5595040.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5595043.png)
![(1R*,5S*)-8-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5595050.png)

![[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B5595066.png)

![1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5595084.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5595088.png)
![N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide](/img/structure/B5595098.png)
![1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5595117.png)
![4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)